Colivelin is a synthetically derived peptide classified as a humanin derivative. [, ] It is a fusion protein comprising Activity-Dependent Neurotrophic Factor 9 (ADNF9) and a potent humanin analog, AGA-(C8R)HNG17. [] Colivelin exhibits significantly greater neuroprotective activity than both humanin and its analogs, demonstrating activity at the femtomolar range. [] This enhanced potency positions it as a valuable tool in scientific research, particularly for investigating pathways related to neuroprotection, inflammation, and cell survival.
Colivelin was first synthesized and characterized in studies aimed at developing effective treatments for neurodegenerative diseases. It is classified as a neuroprotective peptide and is recognized for its brain-penetrant properties, which allow it to cross the blood-brain barrier effectively. The peptide sequence of Colivelin is SALLRSIPAPAGASRLLLLTGEIDLP, which is crucial for its biological activity .
Colivelin can be synthesized using both solid-phase and liquid-phase methods. The solid-phase synthesis involves the use of commercially available peptide synthesizers that facilitate the sequential addition of amino acids to form the desired peptide chain. The synthesis typically starts with a resin-bound amino acid, followed by coupling reactions that link subsequent amino acids through peptide bonds. The process allows for modifications to the peptide sequence, enhancing its stability and biological activity .
The molecular structure of Colivelin consists of a sequence of 24 amino acids, which contributes to its unique properties and functions. The peptide's conformation plays a critical role in its interaction with neuronal cells and its ability to activate signaling pathways associated with neuroprotection.
The specific arrangement of amino acids allows Colivelin to engage with various receptors and intracellular pathways, particularly those involved in survival signaling within neurons .
Colivelin undergoes several biochemical interactions that are crucial for its neuroprotective effects. It primarily acts by inhibiting neuronal cell death through various signaling mechanisms.
The mechanism by which Colivelin exerts its neuroprotective effects involves several key processes:
Studies indicate that administration of Colivelin leads to improved cognitive functions in animal models subjected to neurotoxic challenges, further supporting its role as a potential therapeutic agent for Alzheimer’s disease .
Colivelin possesses distinct physical and chemical properties that contribute to its functionality as a neuroprotective agent.
Relevant studies have shown that Colivelin maintains its activity across a range of concentrations, demonstrating robustness as a therapeutic candidate .
Colivelin has significant potential applications in scientific research and therapeutic development:
Colivelin (CLN) represents a significant advancement in neuroprotective peptide therapeutics, specifically engineered to combat neurodegenerative pathologies. This synthetic 26-amino-acid peptide (H-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-Pro-Ala-Gly-Ala-Ser-Arg-Leu-Leu-Leu-Leu-Thr-Gly-Glu-Ile-Asp-Leu-Pro-OH) emerged from rational drug design strategies aimed at amplifying the cytoprotective effects of endogenous neuroprotective factors [5] [9]. Its development addresses the critical need for agents capable of modulating complex neuronal death pathways implicated in conditions like Alzheimer’s disease (AD) and ischemic brain injury.
Colivelin was strategically designed in 2005 through the hybridization of two distinct neuroprotective peptide domains:
This fusion strategy overcame intrinsic limitations of both parent molecules. While ADNF-9 exhibited narrow effective concentration ranges and HN derivatives required higher concentrations (picomolar range) for neuroprotection, Colivelin synergized their actions. In vitro testing revealed unprecedented potency: Colivelin completely suppressed neuronal death induced by familial AD (FAD) genes and amyloid-β (Aβ1-43) at 100 femtomolar (fM) concentrations – a 100-fold increase over AGA-(C8R)HNG17 and 100,000-fold over native HN [1] [9]. In vivo validation confirmed its ability to ameliorate Aβ-induced memory impairment and neuronal loss in hippocampal CA1 regions via both intracerebroventricular and intraperitoneal administration, demonstrating significant brain bioavailability [1] [5].
Table 1: Comparative Neuroprotective Efficacy of Humanin Derivatives
Peptide | Sequence | Minimal Effective Concentration (Aβ1-43) |
---|---|---|
Humanin (HN) | MAPRGFSCLLLLTSEIDLPVKRRA | 10 μM |
HNG (S14G-HN) | MAPRGFSCLLLLTGEIDLPVKRRA | 10 nM |
AGA-(C8R)HNG17 | PAGASRLLLLTGEIDLP | 10 pM |
Colivelin (CLN) | SALLRSIPAPAGASRLLLLTGEIDLP | 100 fM |
Colivelin's primary structure (SALLRSIPAPAGASRLLLLTGEIDLP) integrates functional domains critical for its enhanced activity:
The linker region (A) between domains maintains conformational flexibility, allowing simultaneous engagement of distinct cellular targets. Biophysical characterization confirms:
Structural studies using labeled derivatives (FITC, biotin, radiometal chelators) confirm that the N-terminal lysine linker (Lys27) permits tag conjugation without disrupting functional domains, enabling molecular tracking while retaining bioactivity [2].
Table 2: Structural and Biophysical Properties of Colivelin
Property | Specification |
---|---|
Amino Acid Sequence | H-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-Pro-Ala-Gly-Ala-Ser-Arg-Leu-Leu-Leu-Leu-Thr-Gly-Glu-Ile-Asp-Leu-Pro-OH |
Molecular Weight | 2645.10 Da |
Molecular Formula | C119H206N32O35 |
CAS Number | 867021-83-8 |
Domains | • Neurotrophic ADNF domain (Residues 1-9: SALLRSIPA)• Linker (Residue 10: A)• Modified Humanin domain (Residues 11-26: PAGASRLLLLTGEIDLP) |
Solubility | >100 mg/mL in H2O; soluble in DMSO |
Colivelin orchestrates neuroprotection through complementary signaling cascades initiated by its structural domains:
1.3.1. STAT3 Activation Pathway
The C-terminal Humanin domain binds cytokine receptor complexes comprising CNTFR, WSX-1, and gp130, triggering Janus kinase 2 (JAK2) phosphorylation. Activated JAK2 phosphorylates STAT3 at tyrosine residue 705 (pSTAT3-Tyr705), inducing its dimerization, nuclear translocation, and transcriptional regulation:
In vitro, treatment with Colivelin (50 μg/mL, 4h) induces robust pSTAT3 upregulation in microglial (BV-2) and neuronal cells, correlating with protection against oxygen-glucose deprivation (OGD) and Aβ toxicity [3] [6]. In vivo, intranasal Colivelin administration increases septohippocampal pSTAT3 levels, reversing Aβ-induced memory deficits [5].
1.3.2. ADNF-Mediated CaMKIV Pathway
The N-terminal ADNF domain activates Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) signaling:
1.3.3. Cross-Talk with Metabolic Regulators
Emerging evidence indicates Colivelin modulates AMP-activated protein kinase (AMPK) and suppresses c-Jun N-terminal kinase (JNK) phosphorylation:
Table 3: Molecular Targets and Functional Outcomes of Colivelin Signaling
Signaling Pathway | Key Molecular Events | Functional Outcomes |
---|---|---|
JAK2/STAT3 Activation | • Receptor complex (CNTFR/WSX-1/gp130) binding• STAT3 Tyr705 phosphorylation• Nuclear translocation & gene transcription | • ↑ Bcl-2, Bcl-xL• ↓ Bax activation• ↑ ChAT/VAChT expression• Enhanced cholinergic transmission |
ADNF/CaMKIV Pathway | • CaMKIV phosphorylation• CREB activation• BDNF upregulation | • Mitochondrial stabilization• ↓ Caspase-3 activation• Synaptic plasticity enhancement |
Metabolic Modulation | • AMPK activation• JNK (Thr183/Tyr185) inhibition | • Cellular energy homeostasis• Anti-inflammatory effects• Endothelial protection |
These multi-targeted mechanisms collectively suppress neuronal apoptosis, reduce Aβ deposition, enhance synaptic plasticity, and maintain vascular integrity, positioning Colivelin as a versatile therapeutic candidate for complex neurodegenerative etiologies [1] [5] [8].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: